molecular formula C12H3Cl5O2 B131709 1,2,3,7,8-Pentachlorodibenzo-P-dioxin CAS No. 40321-76-4

1,2,3,7,8-Pentachlorodibenzo-P-dioxin

Cat. No.: B131709
CAS No.: 40321-76-4
M. Wt: 356.4 g/mol
InChI Key: FSPZPQQWDODWAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,7,8-Pentachlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires the presence of a chlorinating agent, such as chlorine gas or a chlorinating compound, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing substances . These processes can lead to the formation of various PCDD congeners, including this compound, which are then released into the environment.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8-Pentachlorodibenzo-p-dioxin can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various chlorinated quinones, while reduction reactions can yield less chlorinated dibenzodioxins .

Comparison with Similar Compounds

Similar Compounds

1,2,3,7,8-Pentachlorodibenzo-p-dioxin is part of a larger group of polychlorinated dibenzodioxins (PCDDs), which include:

Uniqueness

This compound is unique among PCDDs due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Its interaction with AhR and its potential toxic effects make it a compound of significant interest in environmental and toxicological research .

Properties

IUPAC Name

1,2,3,7,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPZPQQWDODWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052078
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40321-76-4
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40321-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
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Record name 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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